molecular formula C31H33N3O4S2 B2698879 ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532975-10-3

ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2698879
CAS No.: 532975-10-3
M. Wt: 575.74
InChI Key: WZSWQJXYRRMKKF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a structurally complex molecule featuring a cyclopenta[b]thiophene core substituted with a thioacetamido-indolyl moiety and a 3,4-dimethylbenzamidoethyl chain. Its intricate structure combines aromatic and heterocyclic systems, which may enhance binding affinity to biological targets while influencing pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O4S2/c1-4-38-31(37)28-23-9-7-11-25(23)40-30(28)33-27(35)18-39-26-17-34(24-10-6-5-8-22(24)26)15-14-32-29(36)21-13-12-19(2)20(3)16-21/h5-6,8,10,12-13,16-17H,4,7,9,11,14-15,18H2,1-3H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSWQJXYRRMKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity. The structural complexity includes an indole moiety linked to a cyclopentathiophene core, which is known for its pharmacological significance. The presence of a thioether and amide functionalities may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. In particular:

  • Cell Line Studies : A series of derivatives were tested against various human cancer cell lines including colon (HCT-116), breast (MCF-7), and skin (A375) cancers. The results indicated selective cytotoxicity against HCT-116 cells with IC50 values ranging from 7.1 μM to 11.9 μM for specific derivatives .
  • Mechanisms of Action : The active derivatives were shown to induce cell cycle arrest at the S and G2/M phases. This was accompanied by an increase in tumor suppressor miRNAs (miR-30C and miR-107) and a decrease in oncogenic factors such as miR-25 and C-MYC, suggesting a mechanism akin to that of established chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with potential biological targets. These studies indicate that the compound may effectively bind to key proteins involved in cancer progression, enhancing its therapeutic potential .

Study 1: Anticancer Efficacy on Colon Cancer Cells

A study evaluated the cytotoxic effects of various derivatives on colon cancer cell lines (Colo205 and Colo320). The compound exhibited significant activity with IC50 values indicating potent efficacy against these cell lines while showing minimal toxicity to normal cells .

CompoundCell LineIC50 (μM)
Derivative AColo20512.94
Derivative BColo32013.55
Ethyl CompoundHCT-1167.1 - 11.9

Study 2: Mechanistic Insights into Antitumor Activity

Another investigation focused on the cellular mechanisms underlying the anticancer effects of related compounds. It was found that these compounds could interact with DNA and inhibit synthesis, leading to apoptosis in cancer cells . This mode of action is crucial for developing new therapeutic strategies against resistant cancer types.

Scientific Research Applications

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit specific enzymes involved in disease processes, indicating potential therapeutic applications.
  • Receptor Modulation : The compound may interact with various receptors, influencing critical signaling pathways in cellular responses.
  • Anti-inflammatory and Anticancer Properties : Thiophene derivatives are often associated with anti-inflammatory and anticancer activities, suggesting that this compound may exhibit similar properties.

Anticancer Activity

A study evaluated the anticancer potential of ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate against various cancer cell lines:

  • Cell Lines Tested : Breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29).
  • Results : Significant cytotoxicity was observed, particularly in breast cancer cells, with IC50 values indicating effective dose ranges for therapeutic applications.
Cell LineIC50 Value (µM)Observations
MCF-715.5High sensitivity
A54925.0Moderate sensitivity
HT-2930.0Low sensitivity

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound:

  • Methodology : Evaluation of pro-inflammatory cytokine production in vitro using human macrophage cell lines.
  • Results : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-alpha25080
IL-630050

Therapeutic Implications

The findings from these studies suggest that this compound holds promise as a potential therapeutic agent in treating various cancers and inflammatory diseases. Further research is warranted to explore its efficacy and safety in clinical settings.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group at position 3 of the thiophene ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Base-mediated saponification : Treatment with NaOH in aqueous ethanol cleaves the ester to form the carboxylate salt, which can be acidified to the free acid .

  • Acid-catalyzed hydrolysis : Concentrated HCl or H<sub>2</sub>SO<sub>4</sub> under reflux converts the ester to the carboxylic acid .

Example Reaction:

EtO2C-ThiopheneNaOH, H2O/EtOHHO2C-Thiophene+EtOH\text{EtO}_2\text{C-Thiophene} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH}} \text{HO}_2\text{C-Thiophene} + \text{EtOH}

Condition Product Yield Reference
1M NaOH, reflux, 6hCarboxylic acid85–90%
6M HCl, reflux, 12hCarboxylic acid78%

Amide Bond Reactivity

The 3,4-dimethylbenzamido and acetamido groups are susceptible to hydrolysis under strong acidic or basic conditions:

  • Acidic hydrolysis : Refluxing with 6M HCl converts the amide to a carboxylic acid and amine .

  • Enzymatic cleavage : Proteases or esterases may selectively hydrolyze amide bonds under mild conditions .

Example Reaction:

RCONHR’HCl, ΔRCOOH+R’NH2\text{RCONHR'} \xrightarrow{\text{HCl, Δ}} \text{RCOOH} + \text{R'NH}_2

Substrate Condition Product Reference
Benzamido derivative6M HCl, 8h, reflux3,4-Dimethylbenzoic acid

Thioether Oxidation

The thioether linkage (–S–CH<sub>2</sub>–) can be oxidized to sulfoxide or sulfone derivatives using agents like mCPBA or H<sub>2</sub>O<sub>2</sub>:

  • mCPBA oxidation : Forms sulfoxide (1 eq.) or sulfone (2 eq.) .

  • H<sub>2</sub>O<sub>2</sub>/AcOH : Mild oxidation to sulfoxide .

Example Reaction:

R-S-CH2-R’mCPBAR-S(O)-CH2-R’excessR-SO2-CH2-R’\text{R-S-CH}_2\text{-R'} \xrightarrow{\text{mCPBA}} \text{R-S(O)-CH}_2\text{-R'} \xrightarrow{\text{excess}} \text{R-SO}_2\text{-CH}_2\text{-R'}

Oxidizing Agent Equivalents Product Yield Reference
mCPBA1.0Sulfoxide92%
H<sub>2</sub>O<sub>2</sub> (30%)2.0Sulfone88%

Electrophilic Substitution on Heterocyclic Cores

The indole and thiophene rings may undergo electrophilic substitution, though steric and electronic effects from substituents influence regioselectivity:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> targets electron-rich positions on indole (C5) .

  • Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> modifies thiophene at position 4 or 5.

Example Reaction:

IndoleHNO3/H2SO45-Nitroindole\text{Indole} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{5-Nitroindole}

Reaction Condition Regioselectivity Reference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CC5 of indole

Nucleophilic Substitution and Cyclization

The compound’s synthetic precursors likely involved nucleophilic substitutions, such as:

  • Amide coupling : EDCl/HOBt-mediated formation of the acetamido linkage .

  • Cyclization : POCl<sub>3</sub>-assisted ring closure to form the thiophene core .

Example Reaction:

Amine + Carboxylic AcidEDCl/HOBtAmide\text{Amine + Carboxylic Acid} \xrightarrow{\text{EDCl/HOBt}} \text{Amide}

Reagent Application Yield Reference
EDCl/HOBtAmide bond formation90–95%
POCl<sub>3</sub>Thiophene cyclization80%

Reduction Reactions

The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub> or NaBH<sub>4</sub>/I<sub>2</sub>:

EtO2C-RLiAlH4HOCH2-R\text{EtO}_2\text{C-R} \xrightarrow{\text{LiAlH}_4} \text{HOCH}_2\text{-R}

Reducing Agent Condition Product Yield Reference
LiAlH<sub>4</sub>THF, reflux, 4hPrimary alcohol85%

Comparison with Similar Compounds

Key Observations :

  • The indolyl-thioacetamido group introduces π-π stacking capabilities and hydrogen-bonding sites, absent in phenylthioureido or benzoyl-substituted analogs .
  • The 3,4-dimethylbenzamidoethyl chain may improve lipophilicity compared to smaller substituents, affecting membrane permeability and metabolic stability .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The indole moiety may be susceptible to cytochrome P450-mediated oxidation, whereas the cyclopenta[b]thiophene core could resist rapid degradation .
  • Similarity Metrics : Tanimoto and Dice indices () quantify structural similarity between analogs, though the target compound’s unique substituents limit direct comparisons .

Q & A

Basic Research Questions

What synthetic methodologies are reported for synthesizing thiophene-carboxylate derivatives structurally related to the target compound?

Synthesis often involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : Condensation of 2-amino-thiophene precursors with aryl isothiocyanates or aldehydes under reflux in ethanol or toluene, catalyzed by glacial acetic acid or piperidine .
  • Step 2 : Knoevenagel condensation to introduce α,β-unsaturated carbonyl systems, leveraging active methylene groups in intermediates .
  • Step 3 : Recrystallization from alcohols (e.g., ethanol, isopropyl alcohol) to purify products .
  • Structural analogs : Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate was synthesized via condensation of 2-amino-cyclopenta[b]thiophene with phenyl isothiocyanate .

How is the structural characterization of such compounds validated?

  • X-ray crystallography : Used to confirm bond lengths, angles, and stereochemistry in cyclopenta[b]thiophene derivatives (e.g., dihedral angles between thiophene and benzamide groups) .
  • Spectroscopy : IR confirms functional groups (e.g., C=O, S-H), while 1H^1 \text{H} and 13C^{13} \text{C} NMR resolve substituent positions. Mass spectrometry validates molecular weight .

What safety precautions are recommended when handling this compound?

  • Hazards : Skin/eye irritation and respiratory toxicity (based on structurally similar thiophene-carboxylates) .
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation. For spills, employ absorbent materials and avoid water to prevent dispersion .

Advanced Research Questions

How can synthetic yields be optimized for similar multi-step reactions?

  • Catalyst screening : Piperidine/acetic acid systems enhance Knoevenagel condensation efficiency (72–94% yields reported) .
  • Solvent selection : Toluene minimizes side reactions during condensations compared to polar solvents .
  • Reaction monitoring : TLC at 30-minute intervals ensures timely termination to prevent degradation .

What strategies are used to analyze potential biological activity mechanisms of thiophene-carboxylate derivatives?

  • Structure-activity relationship (SAR) : Modifications at the acetamido or benzamide groups influence antifungal/antibacterial activity. For example, electron-withdrawing substituents on phenyl rings enhance bioactivity .
  • In silico studies : Molecular docking with fungal cytochrome P450 or bacterial cell wall synthesis enzymes can predict binding affinities .

How are conflicting crystallographic and spectroscopic data resolved?

  • Case study : Discrepancies in dihedral angles (X-ray vs. computational models) may arise from crystal packing forces. Energy-minimized DFT calculations can reconcile differences .
  • Validation : Cross-referencing NMR coupling constants with X-ray torsion angles ensures consistency in stereochemical assignments .

What methods are employed to study the stability and degradation of this compound under experimental conditions?

  • Accelerated stability testing : Exposure to heat (40–60°C), light, and humidity, followed by HPLC analysis to track decomposition products .
  • Degradation pathways : Hydrolysis of ester groups in acidic/basic conditions or oxidation of thiophene rings under oxidative stress .

Methodological Notes

  • Contradiction management : Compare synthetic yields and spectral data across peer-reviewed studies (e.g., Acta Crystallographica vs. synthetic chemistry journals) to identify optimal protocols .
  • Data interpretation : Use computational tools (Gaussian, AutoDock) to bridge experimental and theoretical results for SAR or crystallographic analyses .

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